

# Protocol for Determining the Odor Threshold of 2-Butyl-3-methylpyrazine

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## Compound of Interest

Compound Name: **2-Butyl-3-methylpyrazine**

Cat. No.: **B097994**

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## Abstract

This document provides a comprehensive guide and detailed protocol for determining the odor threshold of **2-Butyl-3-methylpyrazine**, a potent aroma compound known for its characteristic nutty, roasted, and earthy notes. The protocol is primarily based on the internationally recognized ASTM E679 standard, which employs a 3-Alternative Forced-Choice (3-AFC) ascending concentration series methodology.<sup>[1][2][3]</sup> This guide is designed for researchers, sensory scientists, and professionals in the food, beverage, fragrance, and pharmaceutical industries, offering in-depth explanations of methodological choices, step-by-step procedures for panelist training, sample preparation, sensory evaluation, and data analysis to ensure the generation of accurate and reproducible results.

## Introduction to Odor Threshold and 2-Butyl-3-methylpyrazine

The odor threshold is a fundamental metric in sensory science, defined as the minimum concentration of a substance that can be detected by the human olfactory system.<sup>[4]</sup> This value is critical for quality control, product development, and regulatory compliance in various industries.<sup>[2][3]</sup> Sensory thresholds are used to characterize the potency of aroma compounds, set limits for off-flavors in food and water, and formulate products with specific sensory profiles.<sup>[2][3]</sup>

There are two primary types of thresholds:

- Detection Threshold: The lowest concentration at which a stimulus is perceived, though not necessarily identified. It is the point of awareness that "something" is present.[2][3][4]
- Recognition Threshold: The lowest concentration at which a stimulus can not only be detected but also identified and described.[2][4]

**2-Butyl-3-methylpyrazine** ( $C_9H_{14}N_2$ ) is a member of the pyrazine family, a class of heterocyclic compounds that are highly significant as flavor and aroma agents. They are often formed during thermal processes like roasting, cooking, or toasting (Maillard reaction) and contribute desirable notes to products like coffee, cocoa, nuts, and baked goods. **2-Butyl-3-methylpyrazine** is particularly noted for its powerful nutty, earthy, and bell pepper-like aroma. Due to its potency, even trace amounts can significantly impact a product's overall sensory profile, making the accurate determination of its odor threshold essential.

## Physicochemical Properties of 2-Butyl-3-methylpyrazine

A thorough understanding of the compound's physical and chemical properties is essential for accurate standard preparation and for appreciating its behavior during sensory analysis. Its volatility, for example, directly influences how readily its aroma is perceived.

Property	Value	Source
Chemical Formula	$C_9H_{14}N_2$	[5][6]
Molecular Weight	150.22 g/mol	[5][6][7]
CAS Number	15987-00-5	[5][6][7]
Appearance	Colorless liquid	[8]
Boiling Point	~212-214 °C at 760 mm Hg (est.)	[7]
Vapor Pressure	0.059 mm Hg at 25 °C (est.)	[7]
Odor Description	Nutty, earthy, cortex, green	[9]

## Methodologies for Odor Threshold Determination

Several methods exist for determining odor thresholds, each with specific applications and principles. The choice of method depends on the research objective, the nature of the sample matrix, and available resources.

### Ascending Forced-Choice (AFC) Method of Limits (ASTM E679)

This is the most widely adopted standard for determining detection thresholds in the United States and is the focus of this protocol.[1][10] The method involves presenting a panelist with a series of sample sets, each containing three samples (a triangle test).[11] Two of the samples are blanks (the medium without the odorant), and one contains the odorant at a specific concentration. The panelist is "forced" to choose which of the three samples is different, even if they must guess. The evaluation proceeds with progressively higher concentrations until the panelist can reliably detect the correct sample.[1][12] This approach minimizes bias from subject expectation and criterion variance.

### Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful hybrid technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[4][13] As volatile compounds elute from the GC column, the effluent is split between a chemical detector (like a mass spectrometer) and a sniffing port where a trained assessor evaluates the odor.[14][15] This method is invaluable for identifying which specific compounds in a complex mixture are responsible for an aroma.[4] Techniques like Aroma Extract Dilution Analysis (AEDA) involve serially diluting a sample extract and analyzing it by GC-O at each dilution step to determine the odor potency of individual components.[16]

### Core Protocol: Determination of 2-Butyl-3-methylpyrazine Odor Threshold via ASTM E679 (3-AFC)

This protocol provides a self-validating system for generating trustworthy and reproducible threshold data.

## Part A: Panelist Selection and Training

The human assessor is the analytical instrument in sensory science; therefore, rigorous selection and training are paramount.

Selection Criteria:

- Panelists should have normal olfactory acuity (no anosmia or hyposmia).
- They should be non-smokers and in good health (free from colds or allergies that could affect their sense of smell).
- Assessors must be available for the duration of the study and motivated to participate.
- They should have a good ability to describe sensory impressions verbally.[\[17\]](#)

Training Protocol:

- Orientation: Familiarize panelists with the sensory laboratory environment, testing procedures, and ethical guidelines.
- Method Training: Explain the 3-AFC procedure in detail.[\[18\]](#) Conduct several practice runs with a known, easy-to-detect odorant so panelists become comfortable with the task of identifying the "odd" sample.
- Odor Recognition: Present panelists with a reference sample of **2-Butyl-3-methylpyrazine** at a supra-threshold concentration to ensure they can recognize its characteristic aroma.[\[19\]](#)
- Performance Validation: Monitor individual performance through preliminary tests. Panelists who consistently perform at chance level or show high variability may need further training or be excluded.

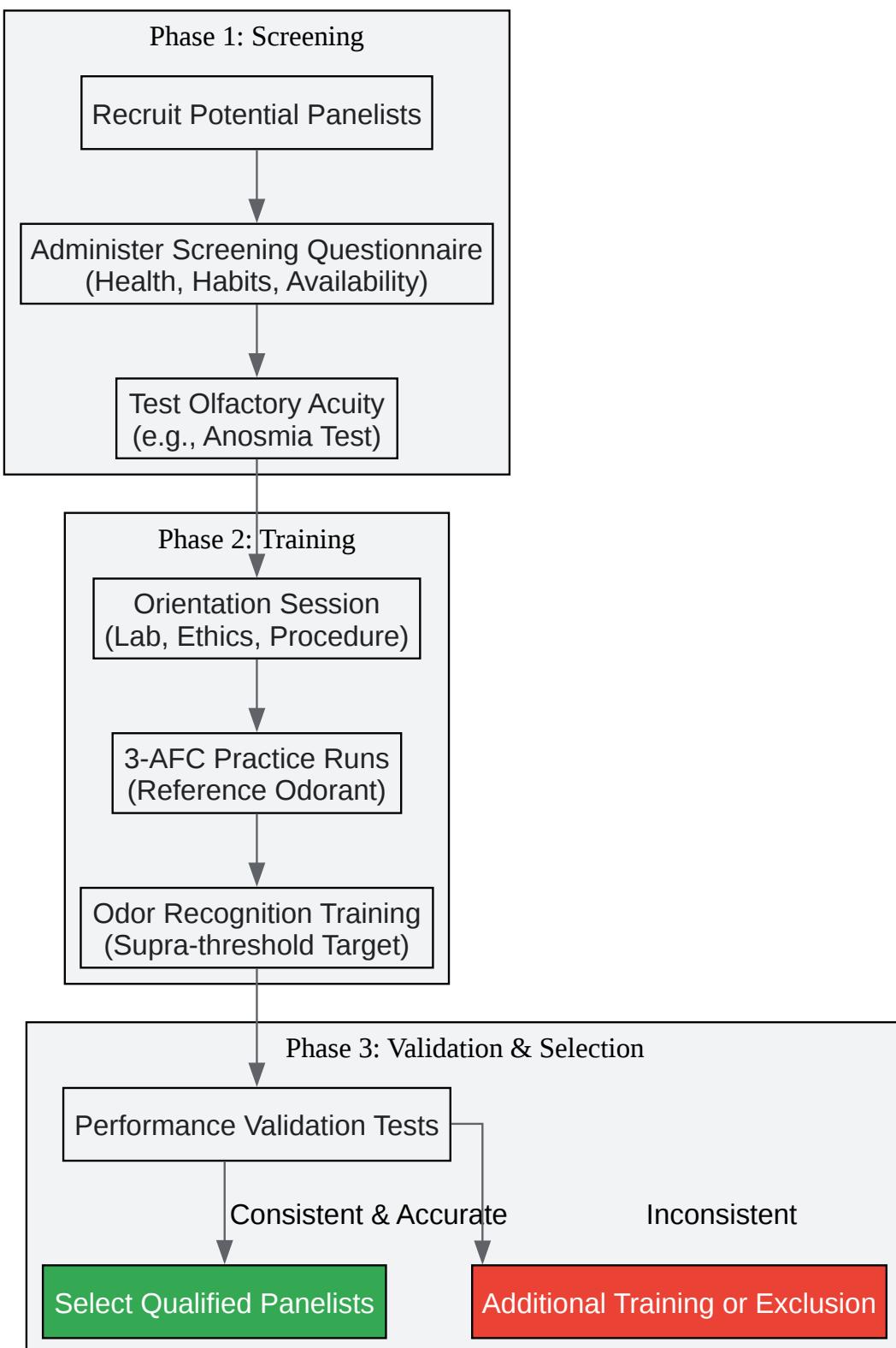
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Diagram 1: Panelist Screening and Training Workflow.

## Part B: Preparation of Odor Standards

Accuracy in standard preparation is critical for the entire experiment. All glassware must be scrupulously clean and odor-free.

- Solvent Selection: Choose a neutral, odor-free medium. For pyrazines, common choices include deionized, odor-free water, propylene glycol, or high-purity ethanol. The choice of solvent may depend on the final application matrix (e.g., use water for a beverage application).
- Primary Stock Solution (Stock A): Accurately weigh a precise amount of neat **2-Butyl-3-methylpyrazine** (e.g., 100 mg) using an analytical balance. Dissolve it in a precise volume of the chosen solvent (e.g., 100 mL) in a Class A volumetric flask. This creates a high-concentration stock (e.g., 1000 mg/L or ppm). Store this stock in an airtight, amber glass container at 4°C.
- Intermediate Stock Solution (Stock B): Perform a dilution from Stock A to create a more manageable intermediate stock. For example, dilute 1 mL of Stock A to 100 mL with the solvent to create a 10 mg/L solution.
- Ascending Concentration Series: Prepare the final series of test concentrations from Stock B via serial dilution. The concentration steps should be logarithmic, typically increasing by a factor of two or three.<sup>[20]</sup> It is crucial to prepare these solutions fresh daily.

Example Dilution Series (Factor of 2):

Sample Level	Concentration (ng/L or ppt)	Preparation from Stock B (10 mg/L)
1	0.25	Dilute serially from higher concentrations
2	0.5	Dilute serially from higher concentrations
3	1.0	Dilute 1 mL of a 1 µg/L solution to 1000 mL
4	2.0	Dilute 2 mL of a 1 µg/L solution to 1000 mL
5	4.0	Dilute 4 mL of a 1 µg/L solution to 1000 mL
6	8.0	Dilute 8 mL of a 1 µg/L solution to 1000 mL
7	16.0	Dilute 16 mL of a 1 µg/L solution to 1000 mL
8	32.0	Dilute 32 mL of a 1 µg/L solution to 1000 mL

Note: The actual concentration range should be determined from literature values or preliminary tests. Pyrazine thresholds can be extremely low, often in the ng/L (parts-per-trillion) range.[21][22][23]

## Part C: Sensory Evaluation Procedure

The sensory evaluation must be conducted in a controlled environment to prevent distractions and contamination.

Environment:

- The testing room should be constructed of non-odorous materials.
- It should be well-ventilated with filtered, odor-free air.

- Temperature and humidity should be controlled (e.g.,  $22 \pm 2^\circ\text{C}$ ).
- Individual booths should be used to prevent interaction between panelists.

**Protocol:**

- Sample Coding: Code all samples with random three-digit numbers to blind the panelists to concentration and sample identity.
- Presentation: For each concentration level, present the panelist with three samples in a randomized order. Two samples will be blanks (solvent only), and one will contain the **2-Butyl-3-methylpyrazine**.
- Instruction: Instruct the panelist to sniff each sample from left to right and identify the one that is different from the other two.
- Response: The panelist must select one sample. If they are unsure, they must guess.
- Progression:
  - If the panelist chooses incorrectly, present the next higher concentration in the series.
  - If the panelist chooses correctly, present a second triangle test at the same concentration to confirm. If they are correct again, this may be considered their individual threshold, or the test may continue to one higher level to ensure consistent detection. The ASTM E679 standard defines the transition sequence that determines the threshold.
- Rest Period: Enforce a mandatory rest period (e.g., 60 seconds) between concentration levels to prevent olfactory fatigue. Rinsing with odor-free water can also be encouraged.

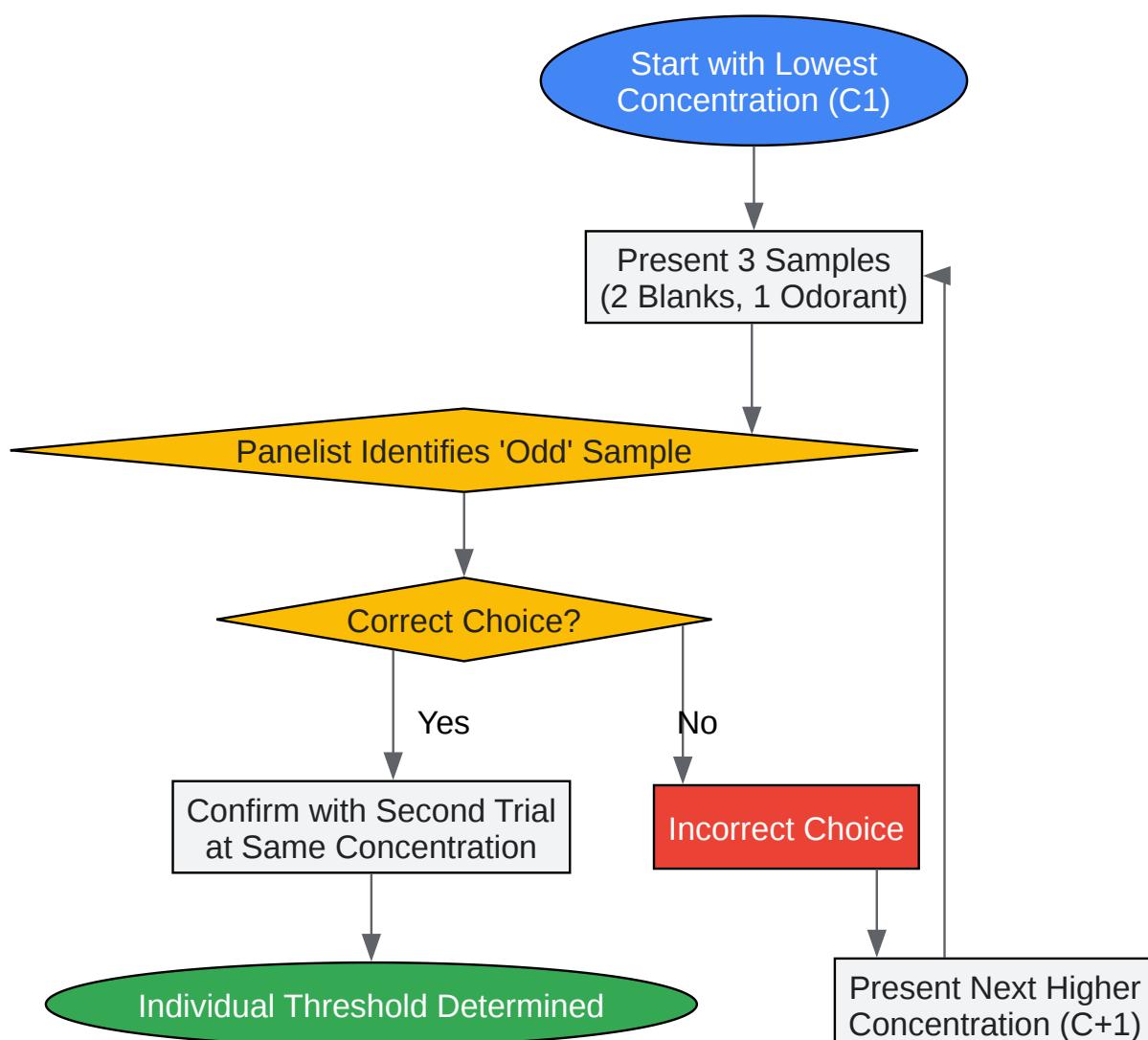
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Diagram 2: 3-Alternative Forced-Choice (3-AFC) Workflow.

## Part D: Data Analysis and Threshold Calculation

The final step is to analyze the collected responses to determine the threshold for both individual panelists and the group.

- Individual Threshold: An individual's detection threshold is calculated as the geometric mean of the last concentration at which they failed to detect the odorant and the first concentration at which they correctly identified it in two consecutive trials.

- Formula: Individual Threshold =  $\sqrt{(C_{\text{last\_miss}} \times C_{\text{first\_hit}})}$
- Group Best Estimate Threshold (BET): The overall group threshold is not a simple arithmetic mean. It is calculated as the geometric mean of all the individual panelists' thresholds. This method is preferred as sensory data tends to be log-normally distributed.[\[20\]](#)
- Formula: Group BET =  $(T_1 \times T_2 \times \dots \times T_n)^{(1/n)}$
- Where T is the individual threshold and n is the number of panelists.
- Statistical Validation: The results should be analyzed to ensure they are statistically significant. The number of correct judgments can be compared to the number expected by chance (33.3% for a 3-AFC test) using binomial distribution tables or appropriate statistical software.

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